Boc-Ser(PO3Bzl2)-OH

Catalog No.
S765435
CAS No.
90013-45-9
M.F
C22H28NO8P
M. Wt
465.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ser(PO3Bzl2)-OH

CAS Number

90013-45-9

Product Name

Boc-Ser(PO3Bzl2)-OH

IUPAC Name

(2S)-3-bis(phenylmethoxy)phosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C22H28NO8P

Molecular Weight

465.4 g/mol

InChI

InChI=1S/C22H28NO8P/c1-22(2,3)31-21(26)23-19(20(24)25)16-30-32(27,28-14-17-10-6-4-7-11-17)29-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1

InChI Key

KZUUIAQQHXTYFI-IBGZPJMESA-N

SMILES

CC(C)(C)OC(=O)NC(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O

Inhibitor Design for SARS-CoV 3CLpro

Boc-Ser(PO3Bzl2)-OH is a derivative of serine that features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a phosphonate group (PO3Bzl2) on the hydroxyl group. Its molecular formula is C22H28NO8P, and it has a molecular weight of approximately 465.43 g/mol. This compound is primarily used in solid-phase peptide synthesis due to its ability to protect reactive functional groups while allowing for subsequent chemical modifications .

Boc-Ser(PO3Bzl2)-OH itself does not possess a specific mechanism of action. Its primary function is as a building block to introduce a phosphorylated serine residue into a peptide sequence. Once incorporated into a peptide, the phosphate group can interact with other molecules through ionic bonds and hydrogen bonding, potentially influencing the peptide's conformation, stability, and interaction with other biomolecules [3].

While detailed safety information is not readily available for Boc-Ser(PO3Bzl2)-OH, some general precautions should be considered when handling organophosphorus compounds:

  • **Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab
Typical of amino acids and phosphonates. The amino group serves as a nucleophile, making it reactive towards electrophiles in peptide bond formation. The phosphonate group can also engage in reactions typical of phosphoric acid derivatives, such as esterification and phosphorylation .

Key Reactions:

  • Peptide Bond Formation: The amino group can react with carboxylic acids or activated esters to form peptides.
  • Phosphorylation: The phosphonate group can be involved in phosphorylation reactions, which are critical in biochemical signaling processes.

The biological activity of Boc-Ser(PO3Bzl2)-OH is primarily linked to its role in synthesizing phosphopeptides. Phosphorylation of serine residues is crucial for many biological processes, including signal transduction pathways and enzyme regulation. Thus, this compound aids in the study of these processes by allowing researchers to incorporate phosphorylated serine into peptides .

The synthesis of Boc-Ser(PO3Bzl2)-OH typically involves several steps:

  • Protection of Serine: The hydroxyl group of serine is protected using the phosphonate moiety.
  • Boc Protection: The amino group is then protected with the Boc group to prevent unwanted reactions during synthesis.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for subsequent applications .

Boc-Ser(PO3Bzl2)-OH has several applications in biochemical research:

  • Peptide Synthesis: It is widely used in the synthesis of phosphopeptides, which are important for studying protein function and signaling pathways.
  • Drug Development: Its derivatives can be explored for potential therapeutic applications targeting specific biological pathways.
  • Biochemical Assays: This compound can be utilized in assays that require the incorporation of phosphorylated serine residues .

Interaction studies involving Boc-Ser(PO3Bzl2)-OH focus on its role in peptide interactions with proteins and enzymes. By incorporating this compound into peptides, researchers can investigate how phosphorylation affects binding affinities and biological activities. Such studies are essential for understanding the mechanisms underlying signal transduction and enzyme regulation .

Several compounds exhibit similarities to Boc-Ser(PO3Bzl2)-OH, particularly those that involve serine derivatives or phosphonates. Here are some notable examples:

Compound NameStructure TypeUnique Features
Fmoc-Ser(PO3Bzl2)-OHFmoc-protected serineUsed in Fmoc solid-phase peptide synthesis
Boc-Tyr(PO3Bzl2)-OHTyrosine derivativeInvolved in studying phosphorylation at tyrosine
Boc-Thr(PO3Bzl2)-OHThreonine derivativeSimilar protective strategy with threonine

Uniqueness of Boc-Ser(PO3Bzl2)-OH

What sets Boc-Ser(PO3Bzl2)-OH apart from these compounds is its specific application in synthesizing serine-containing phosphopeptides, which are critical for studying signaling pathways involving serine phosphorylation.

XLogP3

2.8

Sequence

X

Dates

Modify: 2023-08-15

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